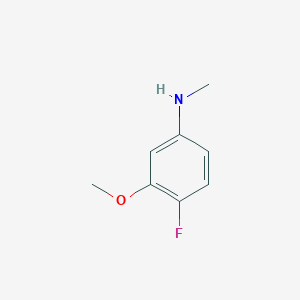
4-fluoro-3-methoxy-N-methylaniline
Overview
Description
4-Fluoro-3-methoxy-N-methylaniline is a chemical compound used as a model compound to study the biotransformation of secondary aromatic amines . It is also known by the synonym 4-Fluoro-N-toluidine .
Synthesis Analysis
The synthesis of this compound can involve several steps. It may be synthesized from 4-methoxy-3′-methyl-4′-fluorobiphenyl and diimine Schiff bases . More detailed synthesis methods could be found in relevant scientific literature .Molecular Structure Analysis
The molecular formula of this compound is C8H10FNO . Its molecular weight is 155.17 . More detailed structural analysis can be obtained using spectroscopic techniques and computational modeling.Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used to synthesize 4-methoxy-3′-methyl-4′-fluorobiphenyl and diimine Schiff bases . The exact reactions it undergoes would depend on the conditions and reagents present .Scientific Research Applications
Synthesis of Organic Compounds
4-Fluoro-3-methoxy-N-methylaniline serves as a critical intermediate in the synthesis of a wide range of organic compounds. Its derivatives are utilized in the development of novel pharmaceuticals, agrochemicals, and materials. For example, it has been used in the preparation of 2-fluoro-3-alkoxy-1,3-butadienes, highlighting its role in facilitating 4 + 2 cycloaddition reactions which are pivotal in organic synthesis (Patrick, Rogers, & Gorrell, 2002).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have shown promise. Compounds synthesized from this chemical have been screened for their potential to inhibit bacterial DNA polymerases and the growth of Gram-positive bacteria, indicating its value in developing antibacterial agents (Zhi, Long, Manikowski, et al., 2005). Furthermore, N-protected 4-fluoropyrrolidine derivatives, synthesized from similar compounds, have applications in dipeptidyl peptidase IV inhibitors, emphasizing its importance in creating treatments for diseases such as diabetes and cancer (Singh & Umemoto, 2011).
Catalysis
Fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes derived from this compound analogues have been developed for the catalysis of amines formylation and methylation using CO2 as a carbon source. This illustrates the compound's role in green chemistry by facilitating carbon capture and utilization technologies (Yang, Yu, Zhang, et al., 2015).
Safety and Hazards
4-Fluoro-3-methoxy-N-methylaniline is considered hazardous. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area. It is also recommended to wear protective gloves/clothing/eye protection/face protection when handling this chemical .
Mechanism of Action
Target of Action
It’s known that this compound belongs to the class of secondary aromatic amines , which are often involved in various biological processes, including interactions with enzymes and receptors.
Mode of Action
As a secondary aromatic amine, it may undergo various chemical reactions, such as nitration, conversion from the nitro group to an amine, and bromination . These reactions could potentially alter the compound’s interaction with its targets.
Pharmacokinetics
It’s known that the compound was used as a model to study the in vivo and in vitro biotransformation of secondary aromatic amines , which suggests it may have significant bioavailability and undergo metabolic transformations.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-fluoro-3-methoxy-N-methylaniline . Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity. Moreover, the compound is classified as combustible and may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .
Properties
IUPAC Name |
4-fluoro-3-methoxy-N-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZMFFMCIQMGPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-difluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide](/img/structure/B3165796.png)


![(2-Methylbenzo[d]oxazol-5-yl)methanamine](/img/structure/B3165812.png)
![Butyl[(2,6-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3165817.png)
![Butyl[(3-Fluorophenyl)Methyl]Amine Hydrochloride](/img/structure/B3165834.png)
Amine Hydrochloride](/img/structure/B3165842.png)
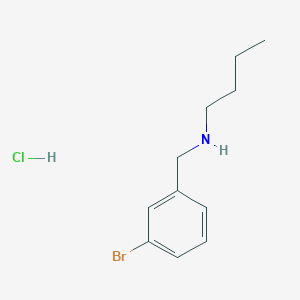
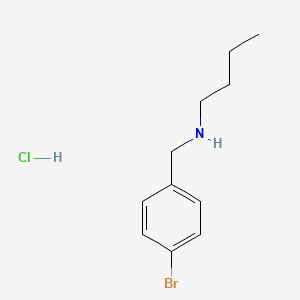
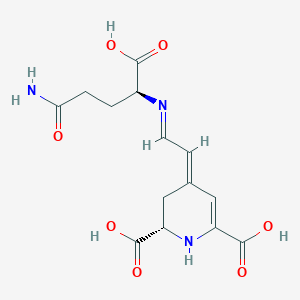
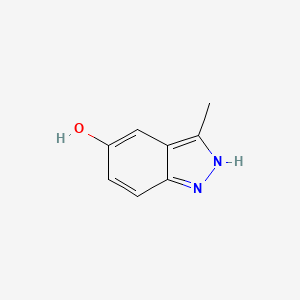

![5-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl)-5-oxopentanoic acid](/img/structure/B3165903.png)

